molecular formula C10H11ClO4 B1280056 2,4,6-Trimethoxybenzoyl chloride CAS No. 42833-84-1

2,4,6-Trimethoxybenzoyl chloride

Cat. No.: B1280056
CAS No.: 42833-84-1
M. Wt: 230.64 g/mol
InChI Key: XVXFMSXONCJZEB-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzoyl chloride is a useful research compound. Its molecular formula is C10H11ClO4 and its molecular weight is 230.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Nucleophilic Carbenes : It's used in the synthesis of nucleophilic carbenes, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, which have applications in organic synthesis and catalysis (Gorodetsky et al., 2004).

  • Synthetic Methods Development : Researchers have investigated the synthesis of 2,4,6-trimethylbenzoyl chloride using 2,4,6-trimethylbenzoic acid and sulfurous oxychloride, exploring various reaction conditions to optimize yield (Hu Yong-ling, 2007).

  • Study of Solvolysis Rates : The introduction of methoxy groups into certain benzoyl chlorides, including 2,4,6-trimethoxybenzoyl chloride, affects the rates of solvolysis, providing insights into the relationship between chemical structure and reactivity (Kyoung-Ho Park & D. N. Kevill, 2011).

  • Electrophilic Displacement Studies : The chemical reactivity of 2,4,6-trimethoxybenzaldehyde and 2,4,6-trimethoxyacetophenone is explored, particularly focusing on the electrophilic displacement of formyl and acetyl groups (J. Strating et al., 2010).

  • Ionic Conjugated Polymer Synthesis : The compound is used in the synthesis of ionic conjugated polymers via the polymerization of certain monomers, contributing to the development of new materials with potential electronic applications (Y. Gal et al., 2017).

  • Role in Suzuki–Miyaura Cross-Coupling Reactions : The compound plays a role in palladium-mediated Suzuki–Miyaura cross-coupling reactions, which are fundamental processes in organic synthesis (G. Grasa et al., 2002).

  • Silver Complexes and Polymerization Studies : Silver complexes containing this compound are used as initiators in ring-opening polymerization of certain lactides, contributing to polymer science (Manoja K. Samantaray et al., 2007).

  • Regioselective Acylation of Cellulose : The compound is used in the regioselective esterification of cellulose, which is significant in the field of material science and engineering (Daiqiang Xu et al., 2011).

Mechanism of Action

Target of Action

2,4,6-Trimethoxybenzoyl chloride is a chemical compound with the molecular formula C10H11ClO4 It’s known that benzoyl chloride compounds often react with amines, alcohols, and water, forming amides, esters, and acids respectively .

Mode of Action

The mode of action of this compound is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, including amines and alcohols, to form amides and esters respectively . The specific mode of action can vary depending on the reaction conditions and the nucleophile it is reacting with.

Biochemical Pathways

The compound’s reactivity suggests that it could potentially be involved in various biochemical reactions, particularly in the formation of amides and esters .

Result of Action

The result of the action of this compound is the formation of new compounds through its reactions with various nucleophiles. For example, it can react with amines to form amides, or with alcohols to form esters . The specific molecular and cellular effects would depend on the nature of these reaction products.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different nucleophiles can lead to the formation of different reaction products. Additionally, factors such as temperature, pH, and solvent can also affect the compound’s reactivity and stability .

Biochemical Analysis

Biochemical Properties

2,4,6-Trimethoxybenzoyl chloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic amino acids in proteins, leading to the formation of stable covalent bonds. This interaction is essential in the modification of proteins and peptides, making this compound a valuable reagent in bioconjugation and labeling studies .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific enzymes, leading to altered metabolic flux and changes in gene expression patterns. These modifications can result in varied cellular responses, including changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The compound reacts with nucleophilic sites on proteins, such as the amino groups of lysine residues, forming stable amide bonds. This modification can inhibit enzyme activity or alter protein function, leading to downstream effects on cellular processes. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade in the presence of moisture or strong nucleophiles. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cytotoxicity and organ damage. These toxic effects are likely due to the widespread covalent modification of essential proteins and enzymes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by esterases and other hydrolytic enzymes, leading to the formation of 2,4,6-trimethoxybenzoic acid and other metabolites. These metabolic transformations can influence the compound’s bioavailability and activity, as well as its potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s ability to modify target proteins and exert its biochemical effects .

Properties

IUPAC Name

2,4,6-trimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXFMSXONCJZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491446
Record name 2,4,6-Trimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42833-84-1
Record name 2,4,6-Trimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.